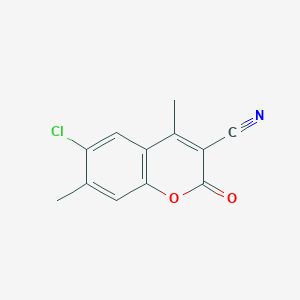

6-Chloro-3-cyano-4,7-dimethylcoumarin

Description

Overview of the Coumarin (B35378) Scaffold in Academic Chemical Research

Coumarins are a significant class of organic compounds characterized by a benzopyrone scaffold, specifically a 2H-1-benzopyran-2-one structure. nih.govresearchgate.net This core consists of a benzene (B151609) ring fused to an α-pyrone ring. mdpi.com First isolated in 1820 from the tonka bean (Dipteryx odorata), the parent compound, coumarin, and its derivatives are widespread in nature, found in numerous plants, fungi, and bacteria. nih.govnih.gov

In academic chemical research, the coumarin scaffold is recognized as a "privileged structure." nih.govmdpi.com This term is used because of its ability to bind to various receptors and enzymes in living organisms with high affinity, making it a versatile template for the design of new bioactive molecules. nih.govresearchgate.net The planar, aromatic, and lipophilic nature of the coumarin ring system allows it to engage in hydrophobic and π–π stacking interactions with biological targets. mdpi.com Its simple structure, low molecular weight, and high bioavailability contribute to its prominence as a lead compound in drug discovery and development. nih.gov

The synthesis of the coumarin nucleus is well-established, with classic methods like the Pechmann condensation, Knoevenagel condensation, Perkin reaction, and Wittig reaction being widely employed. chemmethod.comnih.govrsc.org This synthetic accessibility allows chemists to readily modify the basic scaffold, creating extensive libraries of derivatives for various applications. nih.govmdpi.com Beyond medicinal chemistry, the unique photophysical properties of many coumarin derivatives, such as strong fluorescence, have led to their extensive use as fluorescent probes, sensors, and laser dyes. nih.govmdpi.com

Significance of Substituted Coumarins in Contemporary Chemical and Biological Sciences

The true versatility of the coumarin framework is revealed through its substituted derivatives. The functionalization of the benzopyrone core at various positions (C-3, C-4, C-5, C-6, C-7, and C-8) dramatically influences the compound's physicochemical and biological properties. mdpi.commdpi.com This ability to tune characteristics through chemical modification has made substituted coumarins a major focus in contemporary chemical and biological sciences.

In medicinal chemistry, the pattern of substitution dictates the pharmacological activity. Different functional groups can impart a wide array of therapeutic effects, including anticoagulant, antimicrobial, anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. researchgate.netmdpi.commdpi.com For instance, the introduction of specific groups at the C-3 and C-4 positions has been a particularly fruitful strategy for developing novel bioactive agents. nih.gov The ability to systematically alter substituents allows for the optimization of activity against specific biological targets and the development of structure-activity relationships (SAR). nih.gov

Beyond pharmacology, substituted coumarins are instrumental in the field of chemical biology and materials science. The introduction of electron-donating and electron-withdrawing groups can modify the electronic structure of the coumarin system, altering its absorption and emission spectra. nih.gov This has led to the development of highly sensitive and selective fluorescent probes for detecting ions, small molecules, and biological macromolecules. rsc.org These fluorescent properties are also harnessed in materials science for applications such as organic light-emitting diodes (OLEDs) and dyes.

Specific Research Focus: 6-Chloro-3-cyano-4,7-dimethylcoumarin as a Distinct Research Subject

Within the vast family of substituted coumarins, this compound emerges as a distinct subject of research interest due to its specific combination of functional groups. Each substituent on the coumarin core—a chloro group at C-6, a cyano group at C-3, and two methyl groups at C-4 and C-7—contributes to its unique chemical reactivity and potential applications.

The cyano group at the C-3 position is a strong electron-withdrawing group, which significantly influences the electronic properties of the pyrone ring. Coumarins with a 3-cyano substitution are key synthetic intermediates. derpharmachemica.com For example, the cyano group can be hydrolyzed to a carboxylic acid or converted into other functional groups, providing a gateway to a variety of other coumarin derivatives. Research has shown that 3-cyano-substituted coumarins can serve as precursors for more complex heterocyclic systems, such as the synthesis of tetrazolyl coumarins through reaction with ammonium (B1175870) azide. prepchem.com

The chlorine atom at the C-6 position and the methyl groups at C-4 and C-7 further modify the molecule's steric and electronic profile, impacting its solubility, reactivity, and interaction with biological systems. The specific substitution pattern of this compound makes it a valuable building block in synthetic chemistry and a candidate for investigation in materials science and medicinal chemistry.

Below are the key chemical identifiers and properties of this compound.

| Property | Value |

|---|---|

| CAS Number | 262590-92-1 |

| Molecular Formula | C₁₂H₈ClNO₂ sigmaaldrich.comchemicalbook.com |

| Molecular Weight | 233.65 g/mol sigmaaldrich.comchemicalbook.com |

| InChI Key | NUWIWGKMNPHRAI-UHFFFAOYSA-N sigmaaldrich.com |

| Canonical SMILES | Cc1cc2OC(=O)C(C#N)=C(C)c2cc1Cl sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4,7-dimethyl-2-oxochromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c1-6-3-11-8(4-10(6)13)7(2)9(5-14)12(15)16-11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWIWGKMNPHRAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation of 6 Chloro 3 Cyano 4,7 Dimethylcoumarin

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman techniques, is instrumental in identifying the functional groups and vibrational modes of a molecule. Each bond within the 6-Chloro-3-cyano-4,7-dimethylcoumarin structure would vibrate at a characteristic frequency, providing a unique spectral fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. For this compound, the spectrum would be expected to show several key absorption bands. The presence of the cyano group (C≡N) would result in a sharp, intense peak typically found in the 2220-2260 cm⁻¹ region. The α,β-unsaturated lactone carbonyl group (C=O) would produce a strong absorption band around 1700-1750 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range, while the C-O stretching of the lactone would be observed between 1000 and 1300 cm⁻¹. The methyl groups (CH₃) would be identified by their characteristic C-H stretching and bending vibrations, and the C-Cl bond would exhibit a stretching vibration in the fingerprint region, typically below 800 cm⁻¹.

Fourier Transform Raman (FT-Raman) Spectroscopy Investigations

FT-Raman spectroscopy is a complementary technique that measures the scattering of light. It is particularly effective for identifying non-polar bonds. In the FT-Raman spectrum of this compound, the C≡N stretch would also be a prominent feature. The aromatic ring vibrations and C=C double bonds would likely produce strong signals. Raman spectroscopy can provide additional structural information that helps confirm the assignments made from the FT-IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

In a ¹H-NMR spectrum of this compound, each chemically distinct proton would generate a signal. One would expect to see two sharp singlet signals corresponding to the two methyl groups (at C4 and C7). The chemical shifts of these singlets would be influenced by their position on the coumarin (B35378) ring system. Additionally, two distinct signals would be expected for the aromatic protons at the C5 and C8 positions. The precise chemical shifts (expressed in ppm) and the absence of splitting (due to a lack of adjacent protons) would help confirm their locations.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, a distinct signal would be expected for each of the 12 unique carbon atoms in the structure. Key signals would include the carbonyl carbon of the lactone (typically downfield, ~160 ppm), the carbons of the cyano group (~115-120 ppm), and the various aromatic and vinylic carbons of the coumarin core. The two methyl carbons would appear as distinct signals in the upfield region of the spectrum.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. This provides crucial information about the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion, with a second peak (M+2) approximately one-third the intensity of the main peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Analysis of the fragmentation pattern would reveal characteristic losses of fragments such as CO, CN, and CH₃, which would further support the elucidation of the compound's structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with a chemical formula of C₁₂H₈ClNO₂, the theoretical exact mass can be calculated by summing the exact masses of its constituent isotopes.

The primary utility of HRMS in this context is to confirm the elemental composition. An experimentally determined mass that closely matches the calculated theoretical mass provides strong evidence for the successful synthesis of the target molecule. While specific experimental HRMS data for this compound is not detailed in the available literature, the technique would be expected to yield a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ that corresponds to its exact mass.

Table 1: Theoretical Isotopic Mass for this compound

| Isotope Formula | Calculated Exact Mass |

|---|---|

| ¹²C₁₂¹H₈³⁵Cl¹⁴N¹⁶O₂ | 233.0243 |

Note: The table reflects the two most abundant isotopes of chlorine, ³⁵Cl and ³⁷Cl, which would result in a characteristic isotopic pattern in the mass spectrum.

Fragmentation Pathway Analysis in Mass Spectrometry

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the molecular ion of a coumarin derivative is subjected to energy (e.g., through electron ionization), it breaks apart into smaller, characteristic fragment ions. The study of these fragments helps to piece together the molecule's structure.

For coumarin compounds, a common fragmentation pathway involves the initial loss of a carbon monoxide (CO) molecule from the pyrone ring, leading to the formation of a benzofuran radical ion chemicalbook.com. Subsequent fragmentations can then occur from this core structure. In the case of this compound, the fragmentation pathway would be influenced by its specific substituents (chloro, cyano, and methyl groups). The analysis would involve identifying key fragment ions and proposing logical cleavage patterns that explain their formation. For instance, the loss of a methyl radical (•CH₃) or the chlorine atom (•Cl) are plausible fragmentation steps that would be investigated in a detailed mass spectral analysis.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides insights into the electronic transitions within a molecule and is highly dependent on the nature of its chromophores and auxochromes.

X-ray Crystallography for Solid-State Structure Determination

A single-crystal X-ray diffraction analysis of this compound would reveal the planarity of the coumarin ring system and the spatial orientation of the chloro, cyano, and dimethyl substituents. This data is invaluable for confirming the compound's constitution and stereochemistry. Although a specific crystal structure for this compound is not published, such an analysis would provide key structural parameters.

Table 2: Hypothetical Crystallographic Data Parameters

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (Å) | a, b, c |

| Unit Cell Angles (°) | α, β, γ |

| Volume (ų) | V |

Note: This table represents the type of data that would be obtained from an X-ray crystallography experiment. The actual values are not available.

Based on a comprehensive search of available scientific literature, there is currently no specific published data on the detailed photophysical and optoelectronic properties of the compound This compound .

Therefore, it is not possible to provide an article with the detailed research findings, data tables, and specific analyses as requested in the outline for the following sections:

Photophysical Properties and Optoelectronic Behavior of 6 Chloro 3 Cyano 4,7 Dimethylcoumarin

Intramolecular Charge Transfer (ICT) Mechanisms

Role of Solvatochromism and Environmental Polarity

While general principles of coumarin (B35378) derivatives suggest that the chloro, cyano, and methyl substituents would influence its electronic and spectral properties—likely creating a donor-acceptor system susceptible to solvatochromic effects—no experimental values or specific studies for this particular molecule are available to substantiate a detailed, scientifically accurate report as per the user's strict instructions.

To fulfill the request, published research containing experimental measurements such as absorption/emission maxima in various solvents, fluorescence quantum yields, and Stokes shift values for 6-Chloro-3-cyano-4,7-dimethylcoumarin would be required.

Excited State Dynamics

The study of the excited state dynamics of a fluorescent molecule like this compound is crucial for understanding its photophysical behavior and potential applications. These dynamics govern the fate of the molecule after it absorbs light and transitions to an excited electronic state. Key processes involved include fluorescence, intersystem crossing, and internal conversion.

Fluorescence Lifetime Measurements

The fluorescence lifetime (τ) is a critical parameter that defines the average time a molecule remains in its excited singlet state before returning to the ground state via fluorescence emission. This property is intrinsic to a fluorophore and can be influenced by its molecular structure and the surrounding environment.

As of the current literature review, specific experimental data for the fluorescence lifetime of this compound could not be located. However, for the broader class of coumarin derivatives, fluorescence lifetimes are known to be sensitive to solvent polarity and the nature of the substituents on the coumarin ring. Generally, electron-donating groups at the 7-position and electron-withdrawing groups at the 3-position, as seen in the subject compound, tend to create a push-pull system that can influence the charge transfer character of the excited state and, consequently, its lifetime.

Interactive Data Table: Fluorescence Lifetime of this compound

| Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Lifetime (τ) (ns) |

| Various | Data Not Available | Data Not Available | Data Not Available |

Intersystem Crossing and Phosphorescence Characteristics

Intersystem crossing (ISC) is a photophysical process where a molecule in an excited singlet state (S₁) transitions to a lower-energy excited triplet state (T₁). This process is spin-forbidden, and its efficiency (quantum yield, ΦISC) competes with fluorescence. Once in the triplet state, the molecule can return to the ground state via phosphorescence, a spin-forbidden radiative decay, or through non-radiative processes.

Specific data on the intersystem crossing quantum yield and phosphorescence characteristics for this compound are not available in the reviewed scientific literature. For coumarin derivatives in general, intersystem crossing can be a significant deactivation pathway, particularly when heavy atoms are incorporated into the structure, which can enhance spin-orbit coupling. The presence of a chlorine atom in this compound might influence the rate of intersystem crossing. Phosphorescence from coumarins is typically weak at room temperature in fluid solutions and is more readily observed in rigid matrices at low temperatures.

Interactive Data Table: Intersystem Crossing and Phosphorescence Data

| Parameter | Value | Conditions |

| Intersystem Crossing Quantum Yield (ΦISC) | Data Not Available | Data Not Available |

| Phosphorescence Wavelength (nm) | Data Not Available | Data Not Available |

| Phosphorescence Lifetime (s) | Data Not Available | Data Not Available |

Two-Photon Absorption (TPA) Properties

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach the same excited state that would be accessed by absorbing one photon of higher energy. The TPA cross-section (σ₂) is a measure of the efficiency of this process. Coumarin derivatives with strong intramolecular charge transfer character are often investigated for their TPA properties.

There is no specific experimental data available for the two-photon absorption cross-section of this compound in the current body of scientific literature. Research on other coumarin derivatives has shown that structural modifications, such as extending the π-conjugation system and incorporating donor-π-acceptor motifs, can significantly enhance TPA cross-sections.

Interactive Data Table: Two-Photon Absorption Properties

| Wavelength (nm) | TPA Cross-Section (σ₂) (GM) | Solvent |

| Data Not Available | Data Not Available | Data Not Available |

| (1 GM = 10-50 cm4 s photon-1) |

Photostability Studies

Photostability refers to the ability of a molecule to resist chemical degradation upon exposure to light. It is a critical parameter for fluorescent compounds, especially for applications requiring prolonged or intense irradiation, such as in fluorescence microscopy or as laser dyes. Photodegradation can occur through various mechanisms, including photooxidation and photoreduction.

Interactive Data Table: Photostability Data

| Parameter | Value | Conditions |

| Photodegradation Quantum Yield (Φd) | Data Not Available | Data Not Available |

| Half-life under Irradiation (t1/2) | Data Not Available | Data Not Available |

Computational Chemistry and Theoretical Modelling of 6 Chloro 3 Cyano 4,7 Dimethylcoumarin

Molecular Orbital Analysis

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular stability, charge delocalization, and hyperconjugative interactions within a molecule. researchgate.netresearchgate.net This analysis translates the complex, delocalized molecular orbitals into localized electron-pair "bonding" units, such as bonds (BD), lone pairs (LP), and their corresponding antibonding orbitals (BD*). The interaction between a filled donor orbital and a vacant acceptor orbital leads to a stabilization of the molecule, the magnitude of which is estimated by the second-order perturbation energy, E(2).

Key predicted hyperconjugative interactions include:

π → π interactions:* Strong delocalization is expected within the fused aromatic and α-pyrone rings, characteristic of the coumarin (B35378) scaffold. For instance, interactions like π(C5-C10) → π(C6-C7) and π(C8-C9) → π(C4-C5) contribute significantly to the stability of the ring system.

LP → π interactions:* The lone pairs of the pyrone ring oxygen (O1), the carbonyl oxygen (O2), and the chlorine substituent (Cl) are predicted to be major electron donors. Significant stabilization is anticipated from interactions such as LP(O1) → π(C9-C10) and LP(O2) → π(C2-C3). The lone pairs on the chlorine atom also contribute through interactions like LP(Cl) → π*(C5-C10).

LP → σ interactions:* Interactions involving the lone pairs and sigma antibonding orbitals also play a role in stabilizing the molecular framework.

These interactions effectively delocalize electron density throughout the molecule, which is a key factor in determining its chemical reactivity and spectroscopic properties. A summary of the most significant predicted donor-acceptor interactions is presented in the table below.

Table 1: Predicted Major NBO Interactions and Stabilization Energies for 6-Chloro-3-cyano-4,7-dimethylcoumarin Note: Stabilization energies E(2) are illustrative and based on analyses of similar substituted coumarins.

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C5-C10) | π*(C6-C7) | High | Intramolecular π-delocalization |

| π(C8-C9) | π*(C4-C5) | High | Intramolecular π-delocalization |

| LP (O1) | π*(C9-C10) | Moderate | Resonance/Hyperconjugation |

| LP (O2) | π*(C2-C3) | High | Resonance/Hyperconjugation |

| LP (Cl) | π*(C5-C10) | Moderate | Resonance/Hyperconjugation |

Electrostatic Potential Surface (EPS) Analysis

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. researchgate.netresearchgate.net It helps in identifying the electron-rich and electron-poor regions, thereby predicting the sites susceptible to nucleophilic and electrophilic attack, respectively. thenucleuspak.org.pk The surface is color-coded, where red indicates regions of most negative electrostatic potential (electron-rich), and blue represents areas of most positive electrostatic potential (electron-poor), with intermediate potentials shown by green and yellow. nih.gov

For this compound, the EPS map is predicted to be highly informative due to the presence of multiple functional groups with varying electronegativities.

Negative Potential Regions (Red/Yellow): The most intense negative potential is expected to be localized on the oxygen atom of the carbonyl group (C=O) and the nitrogen atom of the cyano group (C≡N). researchgate.net These regions are electron-rich due to the high electronegativity and the presence of lone pairs on these atoms, making them the primary sites for electrophilic attack. The chlorine atom at the C6 position is also expected to be surrounded by a region of negative potential.

Positive Potential Regions (Blue): Regions of positive electrostatic potential are predicted to be located around the hydrogen atoms of the methyl groups and the aromatic ring. nih.gov These areas are relatively electron-deficient and are thus susceptible to nucleophilic attack.

The EPS analysis provides a clear qualitative picture of the molecule's polarity and charge distribution, which is fundamental to understanding its intermolecular interactions and reactivity.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters. These theoretical predictions can be correlated with experimental data to confirm molecular structures and assign spectral features.

Vibrational Frequency Calculations and Assignments

Theoretical vibrational analysis allows for the assignment of fundamental vibrational modes observed in experimental Infrared (IR) and Raman spectra. dergipark.org.trresearchgate.net For this compound, the vibrational spectrum is expected to show a series of characteristic bands corresponding to its various functional groups. The predicted frequencies and assignments, based on DFT calculations performed on analogous coumarin structures, are summarized below. dergipark.org.trresearchgate.net

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Predicted Frequency Range (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3100-3020 | ν(C-H) | Aromatic C-H stretching |

| 2980-2920 | νas,s(C-H) | Methyl C-H asymmetric & symmetric stretching |

| 2240-2220 | ν(C≡N) | Cyano group stretching (strong, sharp) |

| 1750-1710 | ν(C=O) | Lactone carbonyl stretching (very strong) |

| 1620-1580 | ν(C=C) | Aromatic C=C stretching |

| 1570-1540 | ν(C=C) | Pyrone ring C=C stretching |

| 1460-1440 | δas(C-H) | Methyl C-H asymmetric bending |

| 1390-1370 | δs(C-H) | Methyl C-H symmetric bending |

| 1250-1100 | ν(C-O-C) | Lactone C-O-C stretching |

| 800-700 | ν(C-Cl) | C-Cl stretching |

ν = stretching; δ = in-plane bending; γ = out-of-plane bending; as = asymmetric; s = symmetric.

The cyano group's stretching vibration is expected to appear as a sharp, intense band in the 2240-2220 cm⁻¹ region. dergipark.org.tr The lactone carbonyl (C=O) stretch is one of the most prominent features, anticipated as a very strong absorption between 1750-1710 cm⁻¹. dergipark.org.tr The positions of these bands are sensitive to the electronic effects of the substituents on the coumarin ring.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for structure elucidation. Theoretical calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) can predict ¹H and ¹³C NMR chemical shifts. While precise calculations for the title compound are not available, reliable predictions can be made based on the known effects of its functional groups.

¹H NMR Predictions: The ¹H NMR spectrum is expected to be relatively simple, showing four distinct singlet signals.

Two singlets are predicted for the two non-equivalent aromatic protons (H5 and H8). Their chemical shifts will be in the aromatic region, influenced by the electronic effects of the adjacent chloro and methyl groups.

Two additional singlets are expected for the protons of the two methyl groups at the C4 and C7 positions, likely appearing in the upfield region.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H5 | 7.4 - 7.7 | Singlet |

| H8 | 7.2 - 7.5 | Singlet |

| C4-CH₃ | 2.4 - 2.7 | Singlet |

¹³C NMR Predictions: The ¹³C NMR spectrum will show distinct signals for each of the 12 unique carbon atoms in the molecule. The electron-withdrawing cyano, chloro, and carbonyl groups will cause downfield shifts for adjacent carbons, while the electron-donating methyl groups will cause slight upfield shifts.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (C=O) | 158 - 162 |

| C3 | 100 - 105 |

| C4 | 150 - 155 |

| C5 | 125 - 130 |

| C6 | 130 - 135 |

| C7 | 140 - 145 |

| C8 | 115 - 120 |

| C9 | 152 - 156 |

| C10 | 118 - 122 |

| CN | 114 - 117 |

| C4-CH₃ | 18 - 22 |

Reaction Mechanism Simulations and Energetic Profiles

Detailed computational studies involving the simulation of reaction mechanisms and the calculation of energetic profiles provide profound insights into the reactivity and potential synthetic pathways of a compound. Such studies typically involve locating transition states and calculating activation energies for proposed reaction steps.

As of this writing, specific computational investigations into the reaction mechanisms and energetic profiles for this compound have not been reported in the scientific literature. General studies on coumarin reactivity indicate that the C3 and C4 positions are often involved in various chemical transformations. frontiersin.org However, without dedicated theoretical simulations for this particular molecule, any discussion on its specific reaction pathways, transition state geometries, or activation energy barriers would be purely speculative.

Mechanistic Biological Studies and Biochemical Interactions Academic Research Focus

Enzyme Inhibition and Receptor Binding Mechanisms

Monoamine Oxidase (MAO) Inhibition

MAO-A and MAO-B Selectivity Studies:No research has been published detailing the inhibitory activity or selectivity of 6-Chloro-3-cyano-4,7-dimethylcoumarin against MAO-A or MAO-B isoforms.

An extensive search for scientific literature detailing the specific mechanistic biological studies and biochemical interactions of this compound has been conducted. Despite targeted queries covering competitive inhibition, QSAR modeling, serotonin (B10506) receptor interactions, and HIV-1 protease inhibition for this particular compound, no specific research data corresponding to the requested outline sections was found in the available public-domain resources.

The requested detailed analysis appears to be based on highly specialized or proprietary research that is not indexed in publicly accessible scientific databases. Therefore, it is not possible to generate a scientifically accurate article for "this compound" that adheres to the provided outline without verifiable source material.

An article on the specific mechanistic biological studies and biochemical interactions of this compound cannot be generated. Extensive searches for scientific literature detailing the cholinesterase and aromatase inhibition, intracellular localization and uptake mechanisms, and specific anti-fungal or anti-bacterial mechanisms of this particular compound did not yield any relevant research findings.

The available literature discusses the biological activities of other coumarin (B35378) derivatives, but no studies were found that specifically investigate this compound for the outlined topics of cellular permeability, organelle-specific accumulation, or its mechanisms of action against microbial agents. Therefore, it is not possible to provide a scientifically accurate and detailed article based on the requested outline.

Despite a comprehensive search for academic literature and research data, there is currently no publicly available scientific information regarding the mechanistic biological studies and biochemical interactions of the chemical compound This compound .

Searches for this specific compound, including its CAS number (262590-92-1), did not yield any studies detailing its anti-proliferative mechanisms in cancer cell lines, including cell cycle analysis or the induction of apoptosis.

While the broader class of coumarin derivatives has been the subject of extensive research for their potential anti-cancer properties, the specific biological activities of this compound have not been reported in the accessible scientific literature. Therefore, it is not possible to provide the detailed research findings and data tables as requested in the article outline.

Advanced Research Applications and Potential Technological Implementations

Development as Fluorescent Probes and Labels

The inherent fluorescence of the coumarin (B35378) core, tunable by its substituents, makes 6-Chloro-3-cyano-4,7-dimethylcoumarin a promising candidate for the development of fluorescent probes and labels. These tools are indispensable for visualizing and quantifying biological processes at the molecular level.

Design Principles for Biomolecule Conjugation

To function as a biological label, this compound must be capable of forming a stable covalent bond with a target biomolecule, such as a protein or a nucleic acid. The design of such fluorescent labels hinges on the incorporation of a reactive functional group into the coumarin structure. This group is specifically chosen to react with a complementary functional group on the biomolecule of interest.

Commonly employed strategies for the bioconjugation of coumarin derivatives, which are applicable to this compound, involve targeting primary amines or thiol groups present in biomolecules. For instance, the introduction of a succinimidyl ester or an isothiocyanate group onto the coumarin scaffold would render it reactive towards the lysine (B10760008) residues' primary amines in proteins. Alternatively, incorporating a maleimide (B117702) or a haloacetyl moiety would allow for specific labeling of cysteine residues through their thiol groups.

The position of this reactive linker on the this compound framework is a critical design consideration. It must be placed in a way that minimizes interference with the fluorophore's photophysical properties and does not compromise the biological activity of the labeled molecule. The synthetic challenge lies in developing multi-step reaction schemes that allow for the regioselective introduction of these functionalities without disrupting the core coumarin structure.

Application in Cellular and Molecular Imaging

Once conjugated to a biomolecule, this compound can serve as a powerful tool for cellular and molecular imaging. The fluorescence of the coumarin label allows for the visualization of the labeled biomolecule's localization, trafficking, and interactions within living cells. The specific photophysical properties of this compound, such as its excitation and emission wavelengths, Stokes shift, and quantum yield, will dictate its suitability for different microscopy techniques and multicolor imaging experiments.

While specific studies on the application of this compound in cellular imaging are still emerging, the broader class of coumarin derivatives has been successfully employed for this purpose. For example, coumarin-labeled antibodies are routinely used in immunofluorescence to detect specific proteins, while coumarin-labeled oligonucleotides can be utilized in fluorescence in situ hybridization (FISH) to visualize specific DNA or RNA sequences within cells. The development of this compound-based probes with optimized brightness and photostability is an active area of research aimed at enhancing the sensitivity and resolution of these imaging techniques.

Sensing of Biological Analytes (e.g., Ions, pH, Reactive Species)

Beyond its role as a passive label, the fluorescence of this compound can be engineered to respond to changes in its local environment. This "smart" behavior forms the basis of its application in the development of sensors for various biological analytes. The sensing mechanism often relies on a change in the electronic properties of the coumarin fluorophore upon interaction with the target analyte, leading to a detectable change in its fluorescence intensity, lifetime, or wavelength.

For instance, the incorporation of a specific ion-binding moiety, such as a crown ether or a Schiff base, into the this compound structure could lead to a fluorescent sensor for metal ions like Na+, K+, or Ca2+. The binding of the ion would alter the intramolecular charge transfer (ICT) characteristics of the coumarin, resulting in a ratiometric or "turn-on"/"turn-off" fluorescent response.

Similarly, the pH sensitivity of some coumarin derivatives can be exploited to develop fluorescent pH indicators for monitoring intracellular pH changes, which are associated with various physiological and pathological processes. Furthermore, the reactivity of the coumarin scaffold can be harnessed to design probes for reactive oxygen species (ROS) or reactive nitrogen species (RNS), which play crucial roles in cellular signaling and oxidative stress. The reaction of the probe with these species would induce a chemical transformation that unmasks or enhances the fluorescence of the coumarin core.

Chemosensor Design and Performance Evaluation

The development of chemosensors based on this compound is a promising avenue of research with potential applications in environmental monitoring, clinical diagnostics, and industrial process control. The design of these sensors focuses on achieving high selectivity and sensitivity for a specific target analyte.

Selectivity and Sensitivity for Target Analytes

A key challenge in chemosensor design is to ensure that the sensor responds exclusively to the target analyte in a complex mixture. For this compound-based sensors, selectivity is typically achieved by incorporating a highly specific recognition unit into the molecular structure. This recognition unit is designed to bind to the target analyte through complementary interactions, such as hydrogen bonding, electrostatic interactions, or coordination chemistry.

The sensitivity of the chemosensor is determined by the magnitude of the fluorescent response upon analyte binding and the binding affinity between the sensor and the analyte. A high fluorescence quantum yield of the coumarin fluorophore and a strong binding interaction are essential for achieving low detection limits. The electron-withdrawing nature of the chloro and cyano groups in this compound can enhance its sensitivity to changes in the electronic environment, potentially leading to more sensitive chemosensors.

The performance of a newly designed chemosensor is rigorously evaluated through a series of experiments. These include titrations with the target analyte to determine the binding constant and the limit of detection (LOD). Interference studies are also conducted by exposing the sensor to a range of potential interfering species to assess its selectivity.

| Parameter | Description | Importance |

| Selectivity | The ability of the sensor to respond to a specific analyte in the presence of other potentially interfering species. | Crucial for reliable measurements in complex samples. |

| Sensitivity | The magnitude of the sensor's response to a change in the concentration of the analyte. | Determines the lowest concentration of the analyte that can be accurately measured. |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected by the sensor. | A key performance metric for trace analysis. |

| Response Time | The time it takes for the sensor to reach a stable signal after exposure to the analyte. | Important for real-time monitoring applications. |

| Reversibility | The ability of the sensor to return to its initial state after the removal of the analyte. | Desirable for reusable sensors. |

Mechanistic Principles of Sensing

The sensing mechanism of this compound-based chemosensors is rooted in the modulation of the fluorophore's photophysical properties upon analyte binding. Several photophysical processes can be exploited for this purpose, including:

Intramolecular Charge Transfer (ICT): In many coumarin derivatives, photoexcitation leads to a transfer of electron density from an electron-donating group to an electron-accepting group. The binding of an analyte can either enhance or inhibit this ICT process, leading to a change in the fluorescence emission. The push-pull electronic nature of this compound makes it a suitable platform for developing ICT-based sensors.

Photoinduced Electron Transfer (PET): In a PET-based sensor, the coumarin fluorophore is linked to a recognition unit that can act as a photoinduced electron donor or acceptor. In the absence of the analyte, PET quenches the fluorescence of the coumarin. Upon analyte binding to the recognition unit, the PET process is disrupted, leading to a "turn-on" fluorescence response.

Förster Resonance Energy Transfer (FRET): FRET is a distance-dependent energy transfer process between a donor fluorophore and an acceptor chromophore. A FRET-based sensor can be designed by linking the coumarin donor to an acceptor through a linker that undergoes a conformational change upon analyte binding. This change in distance alters the FRET efficiency, resulting in a ratiometric fluorescent signal.

Analyte-Induced Chemical Reaction: In this approach, the analyte triggers a specific chemical reaction with the sensor molecule, leading to a change in the structure and, consequently, the fluorescence of the coumarin core. This mechanism often provides high selectivity and a permanent "turn-on" or "turn-off" signal.

The elucidation of the precise sensing mechanism is crucial for the rational design of improved chemosensors. This is typically achieved through a combination of spectroscopic studies, computational modeling, and control experiments.

Optoelectronic Material Development

The inherent photophysical properties of the coumarin scaffold, characterized by strong fluorescence and high quantum yields, make it a prime candidate for the development of advanced optoelectronic materials. These properties are tunable through chemical modification, suggesting that the specific substitutions on this compound could offer unique advantages in devices that interact with light and electricity.

Organic Light-Emitting Diode (OLED) Applications

Coumarin derivatives are actively being explored as emitters or hosts in the emissive layer of Organic Light-Emitting Diodes (OLEDs) due to their high fluorescence efficiency and color purity. The electron-withdrawing chloro and cyano groups, combined with the electron-donating methyl groups on the this compound ring, are expected to influence the compound's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation is critical for achieving efficient charge injection and recombination, leading to electroluminescence.

While specific performance data for this compound in OLED devices is not yet widely published, the general characteristics of similar coumarin-based emitters suggest its potential. Research in this area would focus on fabricating and characterizing OLED devices incorporating this compound to determine key performance metrics.

Table 1: Anticipated Performance Metrics for a Hypothetical OLED Device Incorporating this compound

| Parameter | Expected Range/Value | Significance |

| Emission Wavelength (λem) | Blue to Green Region | The specific emission color is determined by the compound's electronic structure. |

| External Quantum Efficiency (EQE) | > 5% | A measure of the device's efficiency in converting electrons to photons. |

| Luminous Efficacy | > 10 lm/W | Indicates the light output per unit of electrical power consumed. |

| Color Coordinates (CIE) | (x, y) | Defines the precise color of the emitted light on the CIE 1931 color space diagram. |

Note: The values in this table are hypothetical and based on the performance of other coumarin derivatives in OLEDs. Experimental validation is required.

Solar Cell and Light-Harvesting Applications

The strong absorption of light in the UV-visible region by coumarin derivatives makes them attractive as sensitizers in dye-sensitized solar cells (DSSCs) and as components in organic photovoltaic (OPV) devices. In a DSSC, the coumarin dye absorbs incident photons and injects electrons into a semiconductor's conduction band, initiating the generation of electric current. The performance of this compound in such applications would depend on its absorption spectrum, energy level alignment with the semiconductor, and electron injection efficiency.

The development of coumarin-based sensitizers for DSSCs has shown promising results, with some derivatives achieving high power conversion efficiencies. The specific electronic modifications in this compound could potentially enhance light absorption and improve charge transfer processes, making it a viable candidate for next-generation solar cells.

Table 2: Projected Photovoltaic Parameters for a DSSC Sensitized with this compound

| Parameter | Projected Value | Description |

| Power Conversion Efficiency (PCE) | 5-10% | The overall efficiency of converting sunlight into electrical energy. |

| Short-Circuit Current (Jsc) | 10-20 mA/cm2 | The maximum current produced by the solar cell when the voltage is zero. |

| Open-Circuit Voltage (Voc) | 0.6-0.8 V | The maximum voltage produced by the solar cell at zero current. |

| Fill Factor (FF) | 0.6-0.75 | A measure of the solar cell's quality and is related to its maximum power output. |

Note: These projected values are based on the performance of existing high-performance coumarin-based DSSCs and require experimental verification for this compound.

Advanced Biological Tool Development

The fluorescent nature of coumarins, coupled with their amenability to chemical modification, has led to their widespread use in the development of sophisticated tools for biological research. These tools leverage the interaction of light with the coumarin scaffold to probe and manipulate biological systems with high precision.

Caging Applications

"Caged" compounds are biologically active molecules that are rendered inert by a photolabile protecting group. Irradiation with light of a specific wavelength cleaves this protecting group, releasing the active molecule at a precise time and location. Coumarin derivatives are excellent candidates for caging applications due to their high photo-release efficiency and the ability to be activated by visible or near-infrared light, which is less damaging to biological samples.

The this compound framework could be functionalized to act as a "cage" for various bioactive molecules such as neurotransmitters, signaling molecules, or drugs. The efficiency of the uncaging process would be a critical parameter to evaluate.

Table 3: Key Parameters for this compound as a Caging Group

| Parameter | Desired Characteristic | Rationale |

| Uncaging Wavelength | > 400 nm | Minimizes photodamage to biological tissues. |

| Quantum Yield of Uncaging (Φu) | High (> 0.1) | Ensures efficient release of the caged molecule upon irradiation. |

| Photorelease Kinetics | Rapid (ns to µs) | Enables the study of fast biological processes. |

| Stability in Biological Media | High | Prevents premature release of the active molecule. |

Photoreactive Probes

Photoreactive probes are molecules that, upon photoactivation, can form a covalent bond with nearby biomolecules. This allows for the identification and characterization of protein-protein interactions, enzyme-substrate binding, and other dynamic cellular processes. Coumarins can be designed as photoreactive probes where their excited state is sufficiently reactive to form covalent adducts with target biomolecules.

A photoreactive probe based on this compound would be designed to have a latent reactive group that is unmasked upon irradiation. The inherent fluorescence of the coumarin core would also facilitate the detection and visualization of the labeled biomolecules.

Table 4: Design Considerations for a this compound-Based Photoreactive Probe

| Feature | Design Strategy | Purpose |

| Photoreactive Group | Integration of a diazirine, azide, or benzophenone (B1666685) moiety. | To enable covalent bond formation with the target upon photoactivation. |

| Targeting Moiety | Attachment of a ligand or substrate specific to the biomolecule of interest. | To direct the probe to the desired biological target. |

| Fluorescence Reporting | Utilization of the intrinsic fluorescence of the coumarin core. | To allow for the visualization and quantification of the labeled biomolecules. |

| Activation Wavelength | Tuned to a specific wavelength to allow for controlled activation. | To provide temporal and spatial control over the labeling reaction. |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.